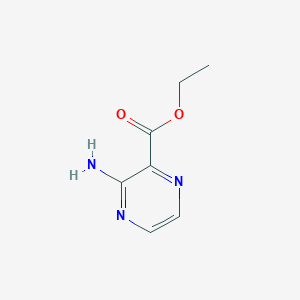

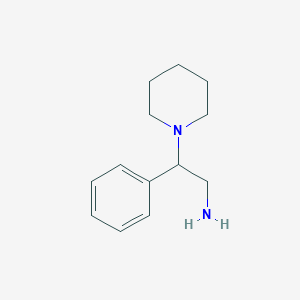

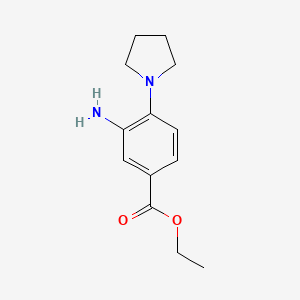

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where tetracaine and pramocaine were used as the lead compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chiral Building Blocks

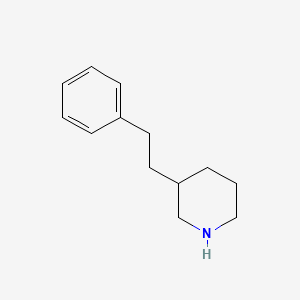

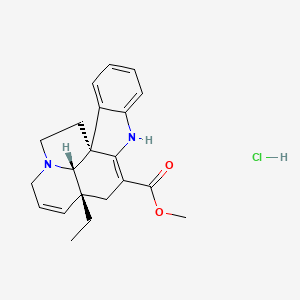

Research has shown that derivatives of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are key in the construction of chiral building blocks for enantioselective synthesis. For instance, the asymmetric intramolecular Michael reaction has been utilized to obtain pyrrolidine and piperidine derivatives, which are versatile chiral building blocks for alkaloid synthesis. These compounds have been obtained with moderate to excellent optical yields, showcasing their potential in the synthesis of complex molecules (Hirai et al., 1992).

Synthesis and Optimization

The synthesis technology of derivatives related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, has been optimized using hydrazine hydrate reduction method, offering a stable, simple, and high-yield process suitable for industrial production (Fang Qiao-yun, 2012).

Supramolecular Chemistry

Studies on substituted 4-pyrazolylbenzoates, closely related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, have revealed their ability to form hydrogen-bonded supramolecular structures. These structures vary from one-dimensional chains to three-dimensional frameworks, indicating the potential of such compounds in the development of novel materials and molecular recognition systems (Portilla et al., 2007).

Analytical and Environmental Applications

Derivatives have also been synthesized for the selective removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions. This research highlights the potential environmental applications of such compounds in treating water contaminated with toxic metals (Heininger & Meloan, 1992).

Medicinal Chemistry

In the realm of medicinal chemistry, Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate derivatives have been explored for their pharmacological activities. For instance, certain derivatives have shown potential as anti-inflammatory agents, highlighting their importance in drug discovery and development processes (Attallah et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-amino-4-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKNIXKPDYFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)